7-葡萄糖苷异鼠李素

科学研究应用

Taxifolin 7-O-葡萄糖苷具有广泛的科学研究应用:

化学: 用作研究糖基化反应和黄酮类衍生物合成的模型化合物。

生物学: 研究其在植物防御机制中的作用及其对细胞过程的影响。

作用机制

Taxifolin 7-O-葡萄糖苷的作用机制涉及其与各种分子靶标和途径的相互作用:

抗氧化活性: 它清除自由基并通过捐赠氢原子或电子来减少氧化应激。

抗炎活性: 它抑制促炎细胞因子和环氧合酶和脂氧合酶等酶的产生。

抗癌活性: 它通过激活胱天蛋白酶和抑制细胞增殖途径来诱导癌细胞凋亡.

生化分析

Biochemical Properties

Taxifolin 7-glucoside plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and biomolecules. For instance, taxifolin 7-glucoside has been shown to inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes . Additionally, it interacts with proteins like superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative stress . These interactions highlight the compound’s potential in mitigating oxidative damage and inflammation.

Cellular Effects

Taxifolin 7-glucoside exerts various effects on different cell types and cellular processes. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, particularly in colorectal cancer cell lines . This compound influences cell signaling pathways, such as the Wnt/β-catenin pathway, leading to the downregulation of genes involved in cell proliferation and survival . Furthermore, taxifolin 7-glucoside modulates gene expression by upregulating antioxidant response elements and downregulating pro-inflammatory cytokines . These effects contribute to its potential as an anticancer and anti-inflammatory agent.

Molecular Mechanism

At the molecular level, taxifolin 7-glucoside exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes like lipoxygenase and cyclooxygenase, reducing the production of pro-inflammatory mediators . Additionally, taxifolin 7-glucoside activates the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes such as superoxide dismutase and catalase . This activation helps in mitigating oxidative stress and protecting cells from damage. The compound also modulates the expression of genes involved in cell cycle regulation and apoptosis, contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of taxifolin 7-glucoside have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antioxidant and anti-inflammatory properties . Prolonged exposure to taxifolin 7-glucoside can lead to its degradation, resulting in the formation of metabolites with varying biological activities . Long-term studies have shown that taxifolin 7-glucoside can exert sustained effects on cellular function, including the inhibition of cancer cell proliferation and the reduction of oxidative stress .

Dosage Effects in Animal Models

The effects of taxifolin 7-glucoside vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without causing toxicity . At higher doses, taxifolin 7-glucoside can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the therapeutic outcomes . These findings highlight the importance of optimizing dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

Taxifolin 7-glucoside is involved in various metabolic pathways, including its conversion to taxifolin and other metabolites . The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism . Additionally, taxifolin 7-glucoside affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions influence metabolite levels and contribute to the compound’s overall biological activity.

Transport and Distribution

Taxifolin 7-glucoside is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as glucose transporter 4 (GLUT4), facilitating its uptake into cells . Once inside the cells, taxifolin 7-glucoside can bind to proteins and accumulate in specific cellular compartments . This localization is crucial for its biological activity, as it allows the compound to interact with target enzymes and proteins effectively.

Subcellular Localization

The subcellular localization of taxifolin 7-glucoside plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation . Additionally, taxifolin 7-glucoside can be targeted to specific organelles, such as mitochondria, through post-translational modifications . This targeting enhances its ability to modulate mitochondrial function and protect cells from oxidative damage.

准备方法

合成路线和反应条件

Taxifolin 7-O-葡萄糖苷的合成通常涉及Taxifolin的糖基化。一种常见的方法是使用糖基供体,例如在银碳酸盐等催化剂存在下使用葡萄糖溴化物。 反应在惰性气氛中进行以防止氧化,并在低温下进行以确保产物的稳定性 .

工业生产方法

Taxifolin 7-O-葡萄糖苷的工业生产通常涉及从天然来源(如黄芩种子)中提取。 提取过程包括溶剂提取,然后使用高效液相色谱 (HPLC) 等技术进行纯化,以实现高纯度水平 .

化学反应分析

反应类型

Taxifolin 7-O-葡萄糖苷会发生各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢,通常使用过氧化氢等试剂。

还原: 这种反应涉及添加氢气或去除氧气,通常使用硼氢化钠等试剂。

常见试剂和条件

氧化: 过氧化氢、氧气和其他氧化剂。

还原: 硼氢化钠、氢化铝锂。

取代: 卤素、烷基化剂和其他亲电试剂.

形成的主要产物

从这些反应中形成的主要产物包括Taxifolin 7-O-葡萄糖苷的各种氧化、还原和取代衍生物,它们可能具有不同的生物活性 .

相似化合物的比较

Taxifolin 7-O-葡萄糖苷与其他类似化合物相比具有独特性,因为它在 7-O 位置具有特定的糖基化。类似的化合物包括:

槲皮素: 另一种具有类似抗氧化和抗炎特性的黄酮类化合物,但缺乏特定的糖基化。

山奈酚: 一种具有类似生物活性的黄酮类化合物,但结构特征不同。

Taxifolin 7-O-葡萄糖苷因其独特的糖基化而脱颖而出,这可以影响其溶解度、稳定性和生物活性,使其成为各种科学和工业应用的宝贵化合物。

属性

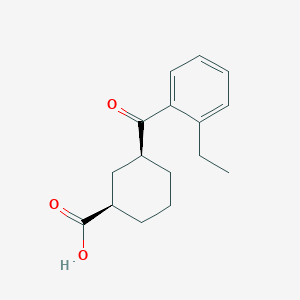

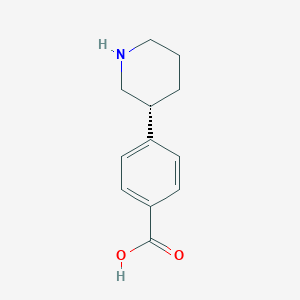

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAHHJOBSKZTFE-JUIPTLLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162220 | |

| Record name | Taxifolin 7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-40-1 | |

| Record name | Taxifolin 7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin 7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAXIFOLIN 7-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743G7JDN9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: In what plant sources can Taxifolin 7-glucoside be found?

A1: Taxifolin 7-glucoside has been identified in various plant sources, particularly in onions (Allium cepa L. var. Tropea) [, ] and black rice (Oryza sativa L.) []. In onions, it is found alongside other flavonoids like quercetin and its derivatives.

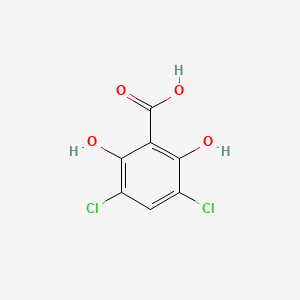

Q2: What is the chemical structure of Taxifolin 7-glucoside?

A2: While the provided abstracts do not detail the spectroscopic data for Taxifolin 7-glucoside, they confirm its structure as a glycoside of taxifolin. This means it consists of the flavanonol taxifolin with a glucose molecule attached at the 7th position.

Q3: What analytical techniques are commonly used to identify and quantify Taxifolin 7-glucoside in plant materials?

A3: Researchers employ techniques like High-Performance Liquid Chromatography (HPLC) [, ], often coupled with mass spectrometry (LC-MS) [], to identify and quantify Taxifolin 7-glucoside. These methods allow for the separation and detection of this specific compound within complex plant extracts.

Q4: Does Taxifolin 7-glucoside exhibit any potential for skincare applications?

A4: Research suggests that Taxifolin 7-glucoside, found in black rice extract, might offer protection against UV-induced skin damage []. While the specific mechanism of action of Taxifolin 7-glucoside was not isolated in this study, its presence in the extract correlated with reduced UV-induced reactive oxygen species production in skin cells, suggesting potential antioxidant benefits.

Q5: Are there any studies investigating the anti-inflammatory properties of Taxifolin 7-glucoside?

A5: While the provided research doesn't directly investigate the anti-inflammatory properties of Taxifolin 7-glucoside in isolation, one study suggests that extracts of Smilax china containing Taxifolin 7-glucoside show anti-pelvic inflammatory effects in rats []. This finding indicates a potential area for further research into the specific contributions of Taxifolin 7-glucoside to these observed effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)

![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)

![(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649249.png)

![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)